molecular formula C20H20F3N5O B12242262 2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12242262
M. Wt: 403.4 g/mol
InChI Key: JLVDCAUDTYMJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

While the detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using larger reactors, continuous flow systems, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives, reduced quinazolinones, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a trifluoromethyl-substituted pyrimidine. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20F3N5O

Molecular Weight

403.4 g/mol

IUPAC Name

2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H20F3N5O/c1-13-25-16-5-3-2-4-15(16)18(29)28(13)12-14-7-10-27(11-8-14)19-24-9-6-17(26-19)20(21,22)23/h2-6,9,14H,7-8,10-12H2,1H3

InChI Key

JLVDCAUDTYMJKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.